molecular formula C17H23BO2 B14014754 2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14014754
M. Wt: 270.2 g/mol
InChI Key: HWTXAJOLSOZDMI-UHFFFAOYSA-N
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Description

2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the dioxaborolane moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. For example, it can act as an inhibitor for lysine-specific demethylase 1 (LSD1), affecting the epigenetic regulation of gene expression. The compound’s spirocyclic structure allows it to fit into the active site of the enzyme, thereby inhibiting its activity and leading to downstream biological effects .

Comparison with Similar Compounds

Similar compounds include other spirocyclic derivatives such as 2’,3’-dihydrospiro[cyclopropane-1,1’-inden]-2-amine and spirocyclic oxindoles.

Properties

Molecular Formula

C17H23BO2

Molecular Weight

270.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-spiro[2,3-dihydroindene-1,1'-cyclopropane]-4-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H23BO2/c1-15(2)16(3,4)20-18(19-15)14-7-5-6-13-12(14)8-9-17(13)10-11-17/h5-7H,8-11H2,1-4H3

InChI Key

HWTXAJOLSOZDMI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCC4(C3=CC=C2)CC4

Origin of Product

United States

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